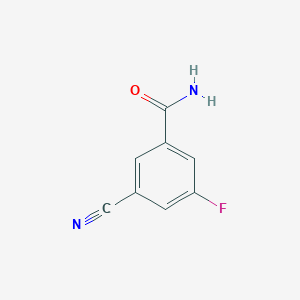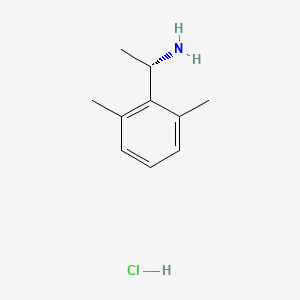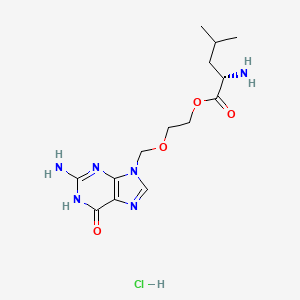
2-ACETOXY-5-FLUOROBENZYLACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-5-fluorobenzylacetate typically involves the acetylation of 5-fluorobenzyl alcohol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetoxy-5-fluorobenzylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-fluorobenzyl alcohol and acetic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 5-Fluorobenzyl alcohol and acetic acid.
Substitution: Various substituted benzyl acetates depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
2-Acetoxy-5-fluorobenzylacetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetoxy-5-fluorobenzylacetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 5-fluorobenzyl alcohol, which may interact with various enzymes and receptors in biological systems. The fluorine atom in the compound can also participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetoxybenzylacetate
- 5-Fluorobenzylacetate
- 2-Acetoxy-4-fluorobenzylacetate
Uniqueness
2-Acetoxy-5-fluorobenzylacetate is unique due to the presence of both acetoxy and fluorine functional groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Propriétés
Numéro CAS |
100754-78-7 |
|---|---|
Formule moléculaire |
C11H10FO4- |
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
2-acetyloxy-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H11FO4/c1-7(13)16-10(11(14)15)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,14,15)/p-1 |
Clé InChI |
JBYOXDQKSNSFMO-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OC(CC1=CC(=CC=C1)F)C(=O)[O-] |
Synonymes |
2-ACETOXY-5-FLUOROBENZYLACETATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)



![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)
